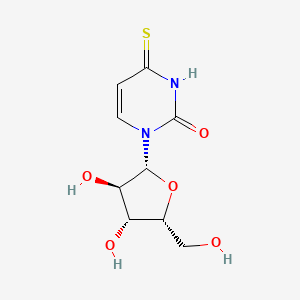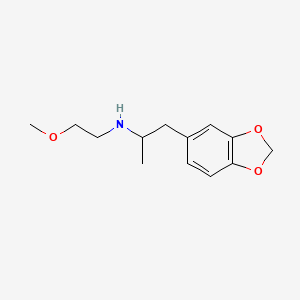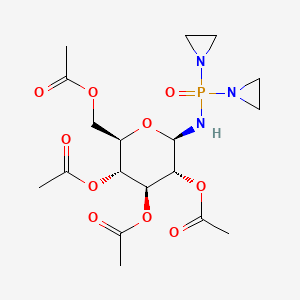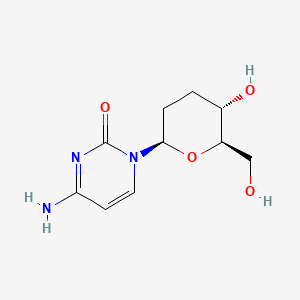
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate is a synthetic compound that belongs to the class of opioid analgesics. It is structurally related to fentanyl, a potent narcotic analgesic. This compound is known for its high potency and rapid onset of action, making it a valuable agent in pain management and anesthesia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate involves several steps. The starting material is typically N-Phenethyl-4-piperidinone, which undergoes a series of chemical reactions to form the final product. The key steps include:
Acylation: N-Phenethyl-4-piperidinone is acylated with propionyl chloride in the presence of a base such as pyridine to form N-(1-phenethyl-4-piperidyl)-N-propionyl-4-piperidinone.
Esterification: The resulting compound is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methyl ester with hydrochloric acid, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of new opioid analgesics and in the study of structure-activity relationships.
Biology: The compound is used in pharmacological studies to understand its effects on opioid receptors and its potential as a pain management agent.
Medicine: It is investigated for its potential use in anesthesia and pain management, particularly in cases where traditional analgesics are ineffective.
Industry: The compound is used in the development of new pharmaceutical formulations and in the study of drug delivery systems.
Wirkmechanismus
The mechanism of action of Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at the μ-opioid receptor, leading to the inhibition of pain signals and the induction of analgesia. The binding of the compound to the receptor activates intracellular signaling pathways that result in the modulation of neurotransmitter release and the reduction of pain perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar structure and mechanism of action.
Sufentanil: Another synthetic opioid with higher potency than fentanyl.
Alfentanil: A synthetic opioid with a rapid onset and short duration of action.
Uniqueness
Anthranilic acid, N-(1-phenethyl-4-piperidyl)-N-propionyl-, methyl ester, hydrochloride, dihydrate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high potency, rapid onset of action, and specific receptor binding profile make it a valuable compound in pain management and anesthesia research.
Eigenschaften
CAS-Nummer |
69037-46-3 |
|---|---|
Molekularformel |
C24H31ClN2O3 |
Molekulargewicht |
431.0 g/mol |
IUPAC-Name |
methyl 2-[[1-(2-phenylethyl)piperidin-4-yl]-propanoylamino]benzoate;hydrochloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-3-23(27)26(22-12-8-7-11-21(22)24(28)29-2)20-14-17-25(18-15-20)16-13-19-9-5-4-6-10-19;/h4-12,20H,3,13-18H2,1-2H3;1H |
InChI-Schlüssel |
LLAMZXWMCPYFNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12782659.png)












